Cas no 137688-21-2 ((2S)-2-but-3-enyloxirane)

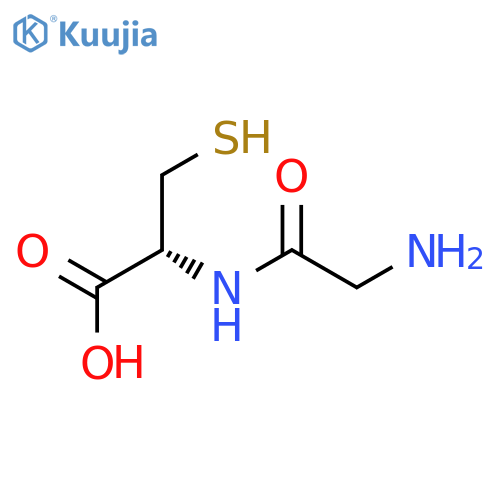

(2S)-2-but-3-enyloxirane structure

商品名:(2S)-2-but-3-enyloxirane

(2S)-2-but-3-enyloxirane 化学的及び物理的性質

名前と識別子

-

- (2S)-2-but-3-enyloxirane

- (S)-(-)-1,2-Epoxy-5-hexene

- (S)-1,2-Epoxy-5-hexene

- (-)-1,2-Epoxy-5-hexene

- (-)-3-Butenyloxirane

- S-3-Butenyloxirane

- (S)-2-(But-3-en-1-yl)oxirane

- MUUOUUYKIVSIAR-LURJTMIESA-N

- (S)-2-(But-3-enyl)oxirane

- DTXSID70426430

- PS-15764

- EN300-784644

- CS-0183115

- DB-236287

- AKOS032960853

- Oxirane, 2-(3-buten-1-yl)-, (2S)-

- MFCD17926427

- (2S)-2-(But-3-en-1-yl)oxirane

- J-800402

- J-640397

- 137688-21-2

- (2S)-2-(3-Buten-1-yl)oxirane

-

- MDL: MFCD17926427

- インチ: InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m0/s1

- InChIKey: MUUOUUYKIVSIAR-LURJTMIESA-N

- ほほえんだ: C=CCC[C@H]1CO1

計算された属性

- せいみつぶんしりょう: 178.0413

- どういたいしつりょう: 98.073164938g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 68.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 12.5Ų

じっけんとくせい

- 色と性状: Colorless to Yellow Liquid

- 密度みつど: 0.892±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 120.0±0.0 ºC (760 Torr),

- フラッシュポイント: 15.6±0.0 ºC,

- ようかいど: 微溶性(5.5 g/l)(25ºC)、

- PSA: 92.42

(2S)-2-but-3-enyloxirane セキュリティ情報

- シグナルワード:Danger

- 危害声明: H225;H315;H317;H319;H335

- 警告文: P210;P261;P280;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

(2S)-2-but-3-enyloxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-784644-2.5g |

(2S)-2-(but-3-en-1-yl)oxirane |

137688-21-2 | 95% | 2.5g |

$89.0 | 2024-05-22 | |

| Chemenu | CM390980-25g |

(2S)-2-but-3-enyloxirane |

137688-21-2 | 95%+ | 25g |

$359 | 2023-03-07 | |

| AstaTech | 61994-1/G |

(S)-1,2-EPOXY-5-HEXENE |

137688-21-2 | 80% | 1g |

$39 | 2023-09-16 | |

| abcr | AB307270-5 g |

(S)-1,2-Epoxy-5-hexene, 80%; . |

137688-21-2 | 80% | 5 g |

€202.80 | 2023-07-19 | |

| AstaTech | 61994-0.25/G |

(S)-1,2-EPOXY-5-HEXENE |

137688-21-2 | 80% | 0.25/G |

$243 | 2022-06-01 | |

| Enamine | EN300-784644-0.1g |

(2S)-2-(but-3-en-1-yl)oxirane |

137688-21-2 | 95% | 0.1g |

$19.0 | 2024-05-22 | |

| abcr | AB307270-25 g |

(S)-1,2-Epoxy-5-hexene, 80%; . |

137688-21-2 | 80% | 25 g |

€551.30 | 2023-07-19 | |

| Ambeed | A921350-1g |

(S)-2-(But-3-en-1-yl)oxirane |

137688-21-2 | 98% | 1g |

$26.0 | 2024-06-02 | |

| Ambeed | A921350-5g |

(S)-2-(But-3-en-1-yl)oxirane |

137688-21-2 | 98% | 5g |

$85.0 | 2024-06-02 | |

| Chemenu | CM390980-50g |

(2S)-2-but-3-enyloxirane |

137688-21-2 | 95%+ | 50g |

$682 | 2023-03-07 |

(2S)-2-but-3-enyloxirane 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

137688-21-2 ((2S)-2-but-3-enyloxirane) 関連製品

- 616-91-1(Acetylcysteine)

- 131685-11-5(N-Acetyl-L-cysteine-d3)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:137688-21-2)(2S)-2-but-3-enyloxirane

清らかである:99%

はかる:25g

価格 ($):243.0